This molecule, also referred to as 7GS or by its systematic name, is being investigated for its potential as a JAK inhibitor []. Here's a breakdown of the scientific research application:
Janus Kinase (JAK) is a family of enzymes involved in various cellular processes, including immune response and inflammation. Inhibiting JAK has shown promise in treating inflammatory diseases []. {2-[6-(2-Ethyl-5-Fluoro-4-Hydroxyphenyl)-2h-Indazol-3-Yl]-3,4,6,7-Tetrahydro-5h-Imidazo[4,5-C]pyridin-5-Yl}[5-(Piperidin-1-Yl)pyrazin-2-Yl]methanone} is being studied for its ability to bind and inhibit JAK enzymes, potentially leading to therapeutic effects in conditions like rheumatoid arthritis, inflammatory bowel disease, and atopic dermatitis [].
Research on this molecule includes exploring the relationship between its chemical structure and inhibitory activity against JAK enzymes. By understanding how different parts of the molecule influence its interaction with JAK, scientists can potentially design even more potent and selective JAK inhibitors [].
While detailed information on preclinical studies isn't publicly available, the presence of {2-[6-(2-Ethyl-5-Fluoro-4-Hydroxyphenyl)-2h-Indazol-3-Yl]-3,4,6,7-Tetrahydro-5h-Imidazo[4,5-C]pyridin-5-Yl}[5-(Piperidin-1-Yl)pyrazin-2-Yl]methanone} in the Protein Data Bank (PDB) suggests that researchers have likely studied its interactions with proteins, including potentially JAK enzymes [].
PF-06263276 is a compound classified as a pan-Janus kinase inhibitor, primarily developed for therapeutic applications in inflammatory diseases and conditions such as asthma and atopic dermatitis. Janus kinases are a family of intracellular enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, PF-06263276 aims to modulate immune responses and reduce inflammation effectively. Its design allows for both inhaled and topical delivery, enhancing its applicability in treating localized conditions while minimizing systemic side effects .
PF-06263276 exhibits significant biological activity as a pan-Janus kinase inhibitor. It targets multiple Janus kinases, including Janus kinase 1, Janus kinase 2, and Janus kinase 3, which are involved in various signaling pathways related to inflammation and immune responses. Preclinical studies have demonstrated its efficacy in reducing cytokine-mediated inflammation, making it a promising candidate for treating chronic inflammatory diseases .
The synthesis of PF-06263276 has been documented in several studies. The process typically involves:
PF-06263276 has potential applications in treating various inflammatory diseases, particularly those mediated by cytokine signaling pathways. Its ability to be administered via inhalation or topical routes makes it suitable for conditions like asthma, where localized action is beneficial. Additionally, its broad-spectrum inhibition may offer advantages in treating multiple inflammatory disorders simultaneously .
Interaction studies have focused on understanding how PF-06263276 affects cellular signaling pathways and its pharmacokinetic properties. Research indicates that it effectively modulates the activity of cytokines involved in inflammation, leading to decreased symptoms in preclinical models of asthma and dermatitis. Furthermore, studies have explored its interactions with other drugs, assessing potential synergies or antagonistic effects when used in combination therapies .
Several compounds share structural or functional similarities with PF-06263276. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Tofacitinib | Selective Janus kinase inhibitor | Oral administration; specific for Janus kinase 1 and 3 |
Ruxolitinib | Janus kinase 1 and 2 inhibitor | Approved for myelofibrosis; oral use |
Baricitinib | Janus kinase 1 and 2 inhibitor | Approved for rheumatoid arthritis; oral use |
Upadacitinib | Selective Janus kinase 1 inhibitor | Developed for atopic dermatitis; oral use |
PF-06263276 stands out due to its pan-inhibitory action on multiple Janus kinases, allowing it to target a broader range of inflammatory pathways compared to more selective inhibitors like Tofacitinib or Baricitinib. This broad-spectrum activity may provide enhanced therapeutic benefits in treating complex inflammatory conditions .
PF-06263276 represents a complex heterocyclic compound with the molecular formula C₃₁H₃₁FN₈O₂ and a molecular weight of 566.63 grams per mole [1] [3]. The compound is systematically named as [2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(5-piperidin-1-ylpyrazin-2-yl)methanone [1] [8]. The structure exhibits significant molecular complexity with 42 heavy atoms and demonstrates specific physicochemical properties including a calculated logarithmic partition coefficient of 4.1 [3].
Property | Value |
---|---|
Molecular Formula | C₃₁H₃₁FN₈O₂ |
Molecular Weight | 566.63 g/mol |
Exact Mass | 566.255 |
CAS Number | 1421502-62-6 |
PubChem CID | 135567296 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 8 |
Rotatable Bonds | 5 |
Heavy Atoms | 42 |
The molecular architecture of PF-06263276 incorporates three distinct heterocyclic systems connected through strategic linker elements [1]. The central indazole core serves as the primary pharmacophore, featuring a 6-substituted aryl group containing 2-ethyl-5-fluoro-4-hydroxyphenyl moiety [5] [6]. This substitution pattern was specifically designed to enhance binding affinity and selectivity for Janus kinase isoforms [6]. The tetrahydroimidazo[4,5-c]pyridine ring system provides additional binding contacts within the active site, while the terminal piperidinylpyrazine unit extends into solvent-accessible regions of the kinase domain [9].
The canonical SMILES representation demonstrates the structural complexity: CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O [1] [4]. The InChI key XDJGNPSZQSWJCV-UHFFFAOYSA-N provides a unique identifier for this molecular structure [1] [4]. The compound demonstrates favorable drug-like properties with appropriate molecular weight and lipophilicity parameters for oral bioavailability [3].
The synthesis of PF-06263276 involves sophisticated methodologies for constructing the indazole heterocycle, which serves as the foundational scaffold for this Janus kinase inhibitor [5] [6]. Modern indazole synthesis employs several established approaches, with palladium-catalyzed cyclization reactions representing the most versatile and widely adopted methodology [22] [23] [24]. The construction of 1H-indazoles can be achieved through intramolecular amination reactions of appropriately substituted hydrazone precursors [24].
The palladium-catalyzed approach utilizes N-aryl-N-(ortho-bromobenzyl)hydrazines as starting materials, which undergo cyclization under conditions employing palladium acetate, 1,1'-bis(diphenylphosphino)ferrocene, and sodium tert-butoxide [24]. This methodology provides excellent functional group tolerance and enables the incorporation of electron-donating and electron-withdrawing substituents across the aromatic system [24] [25]. Alternative synthetic routes include copper-mediated cyclization protocols and oxidative benzannulation strategies using internal alkynes [23].
For the specific construction of 6-aryl-1H-indazoles required in PF-06263276, Suzuki-Miyaura cross-coupling reactions provide efficient access to the desired substitution pattern [22]. The synthesis involves coupling of 6-bromoindazole derivatives with appropriately functionalized aryl boronic acids or esters under palladium catalysis [22]. The 2-ethyl-5-fluoro-4-hydroxyphenyl substituent requires careful protection strategies to maintain the phenolic hydroxyl group throughout the synthetic sequence [14].
Advanced synthetic methodologies for indazole construction include rhodium-catalyzed double carbon-hydrogen activation protocols and iodine-mediated cyclization reactions [12]. These metal-catalyzed approaches enable direct formation of the indazole ring system from simple arylhydrazone precursors without requiring pre-functionalized substrates [12]. The reaction conditions typically involve elevated temperatures and specific ligand systems to achieve optimal yields and selectivity [25].
The tetrahydroimidazo[4,5-c]pyridine portion of PF-06263276 requires specialized synthetic approaches involving multi-step cyclization sequences [27]. These heterocyclic systems can be constructed through condensation reactions of appropriate ketene dithioacetal precursors with ethylenediamine derivatives, followed by cyclization with activated carbonyl compounds [27]. The synthetic methodology demonstrates excellent substrate scope and provides access to diversely substituted tetrahydroimidazopyridine derivatives [27].
The development of PF-06263276 involved systematic structure-activity relationship studies to optimize Janus kinase isoform selectivity and binding affinity [6] [9]. The compound was designed as a pan-Janus kinase inhibitor with balanced potency across JAK1, JAK2, JAK3, and TYK2 isoforms [5] [6]. The optimization strategy focused on exploiting subtle differences in the adenosine triphosphate binding pockets of individual Janus kinase family members [19] [21].
The 6-position substitution on the indazole core represents a critical structural modification for achieving optimal kinase binding [13] [14]. Fragment-based drug discovery approaches identified the indazole pharmacophore as providing essential hinge region interactions through hydrogen bonding with backbone amide groups [13]. The incorporation of the 2-ethyl-5-fluoro-4-hydroxyphenyl substituent enhances binding affinity through additional contacts in the back-pocket region of the kinase active site [14].
Structure-activity relationship studies revealed that the phenolic hydroxyl group provides crucial hydrogen bonding interactions with specific amino acid residues in the kinase domain [14]. The fluorine substitution at the 5-position of the phenyl ring optimizes electronic properties and enhances kinase selectivity profiles [14]. The ethyl group at the 2-position occupies lipophilic binding pockets created by conformational changes in the gatekeeper methionine residue [14].
The tetrahydroimidazo[4,5-c]pyridine linker system provides optimal geometric positioning for the terminal pyrazine moiety while maintaining favorable pharmacokinetic properties [6]. This bicyclic system was selected through computational modeling studies that identified the ideal distance and orientation for kinase binding [6]. The piperidinyl substitution on the pyrazine ring extends into solvent-accessible regions and contributes to the overall binding affinity [9].
Structural Element | Function | SAR Insights |
---|---|---|
Indazole Core | Hinge Region Binding | Essential for kinase recognition |
6-Aryl Substitution | Back-pocket Interactions | Critical for potency |
Phenolic Hydroxyl | Hydrogen Bonding | Required for activity |
Fluorine Substitution | Electronic Optimization | Enhances selectivity |
Ethyl Group | Lipophilic Contacts | Improves binding affinity |
Pyrazine Moiety | Extended Binding | Contributes to potency |
The optimization process incorporated considerations for duration of action, which is particularly important for inhaled and topical delivery applications [6]. The structural modifications were designed to enhance target residence time while maintaining appropriate pharmacokinetic properties for the intended routes of administration [6]. Computational modeling studies guided the selection of substituents that would provide optimal binding kinetics and cellular penetration [6].
Crystallographic studies of PF-06263276 bound to Janus kinase domains have provided detailed insights into the molecular recognition mechanisms and binding conformations [7] [10] [17]. The Protein Data Bank entries 5TQ7 and 5TQ8 represent co-crystal structures of PF-06263276 with JAK2 kinase domain, revealing the specific interactions responsible for potent inhibitory activity [7] [10] [17]. These structural studies confirm the type 1.5 binding mode, which represents an intermediate conformation between classical type 1 and type 2 kinase inhibitor binding modes [9] [32].
The crystallographic analysis reveals that PF-06263276 adopts a binding conformation that extends beyond the conventional adenosine triphosphate binding site [14] [17]. The indazole core establishes critical hydrogen bonding interactions with the hinge region of the kinase domain, specifically contacting the backbone amide groups that normally interact with the adenine ring of adenosine triphosphate [14]. The 6-aryl substitution penetrates into the back-pocket region, where the phenolic hydroxyl group forms two distinct hydrogen bonding interactions [14].
The crystal structure demonstrates that the phenolic hydroxyl group engages in hydrogen bonding with the alpha-glutamate residue of the C-helix and the backbone amide of the phenylalanine residue in the DFG motif [14]. These interactions represent key determinants of binding affinity and selectivity for Janus kinase family members [14]. The ethyl substituent on the phenyl ring occupies a lipophilic pocket created by movement of the gatekeeper methionine residue, inducing a conformational twist across the biaryl bond to the indazole ring [14].
PDB Entry | Binding Partner | Key Interactions | Structural Features |
---|---|---|---|
5TQ7 | JAK2 Kinase Domain | Hinge Region H-bonds | Type 1.5 Binding Mode |
5TQ8 | JAK2 Kinase Domain | Back-pocket Contacts | Extended Conformation |
The type 1.5 binding mode observed in the crystal structures represents a unique mechanism that combines elements of both active and inactive kinase conformations [32]. Despite significant binding in the back-pocket region and movement of the gatekeeper methionine residue, the DFG motif maintains its active conformation, distinguishing this binding mode from classical type 2 inhibitors [14] [32]. This intermediate binding mode contributes to the observed selectivity profile and enhanced duration of action compared to conventional type 1 inhibitors [14].
The crystallographic data reveals that the tetrahydroimidazo[4,5-c]pyridine linker system adopts an optimal conformation for positioning the terminal pyrazine moiety in the solvent-accessible region [17]. The piperidinyl group extends into areas of the kinase domain that exhibit conformational flexibility, potentially contributing to the observed binding kinetics [17]. These structural insights have validated the design strategy and provided a foundation for understanding the mechanism of action of this pan-Janus kinase inhibitor [17].